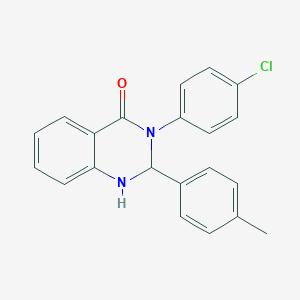![molecular formula C25H18N2OS B393194 2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone CAS No. 312498-80-9](/img/structure/B393194.png)
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone, also known as NSC 710464, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.
科学研究应用
Antiviral Activity
2-[(1-naphthylmethyl)sulfanyl]-3-phenyl-4(3H)-quinazolinone: derivatives have been studied for their potential antiviral properties. For instance, similar compounds have shown in vitro activity against HIV-1/2 , with certain derivatives demonstrating antiHIV activity at micromolar concentration ranges . This suggests that quinazolinone derivatives could be explored further as potential treatments for HIV.
Cytotoxicity Studies
The cytotoxicity of quinazolinone compounds is also of significant interest. Studies have been conducted using colonies of T-cell leukemia cells to determine the acute cytotoxicity of these compounds . This research is crucial for understanding the safety profile of quinazolinone derivatives for potential therapeutic use.
Anti-Influenza Virus Properties
Some quinazolinone derivatives have been characterized as inhibitors of influenza virus replication. Their antiviral activity has been compared to existing antiviral drugs like rimantadine and amantadine, showing promising results . This opens up possibilities for new anti-influenza medications.
Non-Nucleoside Inhibitors of Hepatitis C Virus
Quinazolinone derivatives have been identified as non-nucleoside inhibitors of hepatitis C virus replication. This application is particularly important given the global burden of hepatitis C and the need for effective treatments .
Antifungal and Antibacterial Properties
Beyond antiviral applications, quinazolinone derivatives have shown potential as antifungal and antibacterial agents. This broad spectrum of activity makes them valuable for research into new antimicrobial drugs .
Agricultural Applications
In agriculture, quinazolinone derivatives have been explored for their herbicidal properties. The development of new herbicides is essential for managing weed resistance and ensuring sustainable agricultural practices .
Anticonvulsant Activity
The anticonvulsant activity of quinazolinone derivatives is another area of interest. These compounds could contribute to the development of new treatments for seizure disorders, which affect millions worldwide .
Antidepressant and Anxiolytic Effects
Finally, quinazolinone derivatives have been associated with anxiolytic, sedative, and antidepressant activity. This suggests potential applications in the treatment of anxiety and depression, which are common mental health conditions .
属性
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3-phenylquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2OS/c28-24-22-15-6-7-16-23(22)26-25(27(24)20-12-2-1-3-13-20)29-17-19-11-8-10-18-9-4-5-14-21(18)19/h1-16H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRQNUJFABDFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-4-(5-butylthiophen-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B393118.png)
![3-[2-({2,4-bisnitrophenyl}hydrazono)-2-(4-fluorophenyl)ethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B393120.png)
![6-(5-Bromo-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393121.png)

![2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole](/img/structure/B393125.png)
![6-Bromo-3-[2-(4-methoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B393126.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393130.png)
![4-[3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B393131.png)
![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methoxybenzyl)butanamide](/img/structure/B393134.png)
![2-{3-[2-(3,4-dichloroanilino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B393135.png)